
2-(4-Fluorophenyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)pyridine and related compounds often involves multistep chemical reactions, including conventional and modified synthesis methods. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized via a modified Chichibabin pyridine synthesis, demonstrating the compound's foundational role in producing fluorinated pyridine-bridged aromatic poly(ether-imide)s with excellent thermal and mechanical properties (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(4-Fluorophenyl)pyridine moiety has been elucidated through crystallography and computational studies. These analyses reveal the planar configurations and supramolecular interactions, such as hydrogen bonding and π-π interactions, which stabilize the crystal structure and influence the compound's physical properties and reactivity (Suresh et al., 2007).
Chemical Reactions and Properties
Compounds derived from 2-(4-Fluorophenyl)pyridine participate in various chemical reactions, serving as intermediates for synthesizing biologically active molecules and materials with desirable physical and chemical properties. These reactions include catalytic asymmetric synthesis, highlighting the compound's versatility in organic synthesis (Senda et al., 2001).
Physical Properties Analysis
The physical properties of 2-(4-Fluorophenyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For example, fluorinated pyridine-bridged polyimides derived from similar compounds exhibit good solubility, excellent thermal properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2008).
Applications De Recherche Scientifique
1. Chemical Bond Activation in Metal Complexes
2-tert-Butyl-6-(4-fluorophenyl)pyridine has been used to study sp^2 and sp^3 C-H bond activation in metal complexes. Research shows that this compound interacts with platinum(II) complexes, leading to unique bifurcated agostic interactions and cyclometalation involving both sp^2 and sp^3 C-H bonds. These studies are significant for understanding complex metal-ligand interactions (Crosby et al., 2009).
2. Theoretical Chemistry and Molecular Analysis
Theoretical studies on derivatives of 2-(4-Fluorophenyl)pyridine, like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, have been conducted using Density Functional Theory (DFT). These studies provide insights into the molecule’s structure, activity relationship, and the active sites, which are crucial for designing new molecules with specific properties (Trivedi, 2017).
3. Fluorescent Chemosensors and Imaging
2H-pyrrolo[3,4-c]pyridine derivatives, which can be synthesized using 2-(4-Fluorophenyl)pyridine, have applications in fluorescent chemosensors. These compounds have demonstrated high selectivity and sensitivity for Fe3+/Fe2+ cations and have been used for imaging in living HepG2 cells (Maity et al., 2018).
4. Synthesis of Biologically Active Compounds
Compounds like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which are important intermediates for synthesizing biologically active compounds, can be produced using derivatives of 2-(4-Fluorophenyl)pyridine. These compounds are crucial for developing new drugs and understanding their mechanisms (Wang et al., 2016).
5. Organic Fluorophores and Sensing Technologies
Derivatives of 2-(4-Fluorophenyl)pyridine have been used in the design of organic fluorophores like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, demonstrating aggregation-induced emission (AIE) and reversible emission switching. This makes them suitable as fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).
6. Molecular Structure and Reactivity Studies
Structural, reactivity, and potential energy distribution studies of derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provide insights into their stability, electronic properties, and potential for applications in non-linear optics and as inhibitors in various biological processes (Murthy et al., 2017).
Safety and Hazards
The safety data sheet for 2-(4-Fluorophenyl)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Mécanisme D'action
Target of Action
It is known that various bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that 2-(4-fluorophenyl)pyridine may also have diverse biological effects .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIDTQQBWGUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207573 | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine | |
CAS RN |
58861-53-3 | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of fluorine atoms in F4ppy impact the properties of its iridium(III) complexes?
A1: Fluorine substitution on the F4ppy ligand primarily influences the electronic properties of the resulting iridium(III) complex. [, , , ] This modification typically results in:
- Stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level: This generally leads to a blue-shift in the emission wavelength and can impact the complex's redox potential. [, ]
- Enhanced thermal and electrochemical stability: The strong carbon-fluorine bond contributes to the overall robustness of the complex. []
- Improved photoluminescence quantum yields (PLQYs): In some cases, fluorination can enhance the efficiency of light emission. []
Q2: What are the typical emission colors observed in iridium(III) complexes containing F4ppy ligands?
A2: The emission color of these complexes is influenced by the ancillary ligands and the specific substitution pattern on the F4ppy ligand. The presented research shows examples of:
- Yellow to sky-blue emissions (λem = 464–509 nm) in acetonitrile solution: This was observed when L-alanine was used as the ancillary ligand. []
- Green emissions (λem(max) = 493 and 523 to 525 nm) in solution: This was reported for complexes incorporating F4ppy and sulfone-functionalized cyclometallating ligands, alongside 2,2′-bipyridine as the ancillary ligand. []
Q3: Can the emission color of these complexes be manipulated?
A3: Yes, the emission color can be fine-tuned by:
- Modifying the ancillary ligand: Different ancillary ligands can influence the energy levels within the complex and therefore alter the emitted color. [, , ]
- Introducing additional substituents on the F4ppy ligand: Studies show that the inclusion of methyl groups on the phenanthroline ancillary ligand, alongside F4ppy, can lead to significant shifts in the emission spectrum, even resulting in an unexpected shift from blue photoluminescence to green electroluminescence in a light-emitting electrochemical cell (LEC). [, ]
Q4: What are the potential applications of F4ppy-based iridium(III) complexes?
A4: The unique properties of these complexes make them suitable for various applications, including:
- Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties and good thermal stability are promising for developing efficient and long-lasting OLED devices. [, , ]
- Bioimaging Probes: Specifically, their luminescent properties and, in some cases, demonstrated DNA-binding affinities, make them potentially useful for visualizing cellular structures and processes. []
Q5: Are there any challenges associated with using F4ppy-based iridium(III) complexes in LEC devices?
A5: Yes, one challenge is the potential for concentration-dependent emission shifts, as observed in studies where high concentrations of the complex in the LEC's active layer led to a shift from blue to green emission. [, ] This highlights the importance of controlling the concentration and film morphology of the complex within the device to achieve desired color purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



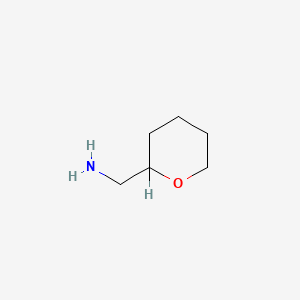



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)

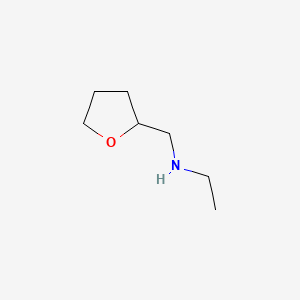

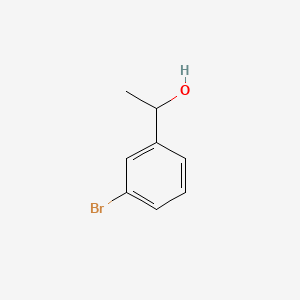

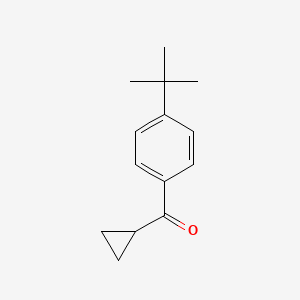
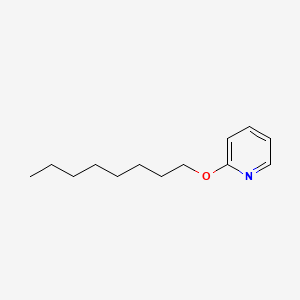

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)